909024-55-1
Description
Overview of Integrin Receptors in Biological Systems and Disease Pathophysiology
Integrins are a major family of transmembrane receptor proteins that mediate the adhesion of cells to the extracellular matrix (ECM) and to other cells. nus.edu.sgwikipedia.org This interaction is fundamental for cell signaling, survival, migration, and differentiation. nih.govcellgs.com
Integrins are heterodimers, meaning they are composed of two distinct subunits, an alpha (α) and a beta (β) chain, which are non-covalently linked. nus.edu.sgwikipedia.org In mammals, 18 α-subunits and 8 β-subunits can combine to form at least 24 different integrin receptors. encyclopedia.publibretexts.org This combinatorial diversity allows for a wide range of ligand specificities and functional roles. libretexts.org The specific pairing of α and β subunits determines which ECM proteins—such as fibronectin, collagen, laminin, and vitronectin—the integrin will bind to. wikipedia.orgwikipedia.org
Based on their ligand preferences and functions, integrins can be broadly categorized into several groups, including laminin-binding integrins, collagen-binding integrins, leukocyte integrins, and RGD-recognizing integrins. encyclopedia.pub These receptors act as bidirectional signaling molecules, transmitting information from the ECM into the cell ("outside-in" signaling) and from the cell to the outside ("inside-out" signaling), thereby regulating cellular behavior in response to the environment. nus.edu.sg
Table 1: Representative Integrin Subtypes and Their Functions
| Integrin Subtype | Ligands | Key Biological Functions |
|---|---|---|
| α5β1 | Fibronectin | Cell adhesion, migration, tumor chemoresistance. nih.gov |
| αLβ2 | ICAMs | Leukocyte adhesion and immune response. libretexts.org |
| αIIbβ3 | Fibrinogen, Fibronectin | Platelet aggregation and thrombosis. acs.org |
| αvβ3 | Vitronectin, Fibronectin, Osteopontin | Angiogenesis, bone resorption, tumor metastasis. nih.govacs.orgmdpi.com |
| αvβ6 | Fibronectin, Tenascin | Tissue repair, inflammation, cancer progression. nih.gov |
Among the various subtypes, the αvβ3 integrin has been a subject of intense research due to its significant role in several disease processes. nih.gov While its expression is generally low in mature endothelial cells and most normal tissues, it is significantly upregulated on activated endothelial cells during angiogenesis (the formation of new blood vessels) and on various types of tumor cells. acs.orgmdpi.com This overexpression makes αvβ3 a key player in tumor growth, invasion, and metastasis. mdpi.comfrontiersin.org
The αvβ3 integrin is involved in the migration and proliferation of cancer cells and is crucial for the survival of newly forming blood vessels that supply tumors with nutrients. mdpi.comfrontiersin.org Its involvement extends to other pathologies, including rheumatoid arthritis, osteoporosis, and certain ocular diseases. nih.govbohrium.com The distinct expression pattern of αvβ3 in pathological conditions compared to healthy tissue makes it an attractive target for diagnostic imaging and for studying disease mechanisms. nih.govmdpi.com
Structural and Functional Diversity of Integrin Subtypes
RGD-Containing Peptides as Ligands for Integrin Recognition
The discovery of specific peptide sequences that bind to integrins revolutionized the study of these receptors. wikipedia.org
In 1984, researchers Erkki Ruoslahti and Michael Pierschbacher made a landmark discovery by identifying the tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) as the minimal essential motif within the fibronectin protein responsible for mediating cell attachment. nih.govwikipedia.orgfrontiersin.org This RGD sequence was subsequently found in other ECM proteins like vitronectin and fibrinogen. nih.gov This finding was pivotal, revealing that a simple, short peptide could mimic the function of a large protein in binding to integrin receptors. nih.gov This opened the door to synthesizing RGD-based peptides for a wide array of research and biomedical applications, including their use as targeting agents to deliver imaging probes or therapeutic agents to cells expressing specific integrins. nih.govcellgs.com
Initial research focused on linear RGD peptides. However, these linear forms often suffer from low binding affinity and lack of specificity for particular integrin subtypes because of their high conformational flexibility. qyaobio.com To overcome these limitations, researchers developed cyclic RGD peptides. nih.gov
Cyclization, which involves creating a covalent bond between two amino acids in the peptide sequence, constrains the peptide's structure. nih.gov This rigidity reduces conformational flexibility, making the peptide less susceptible to degradation by proteases and locking it into a shape that is more favorable for binding to the target receptor. frontiersin.orgmdpi.comdovepress.com As a result, cyclic RGD peptides, such as cyclo(RGDfK) where 'f' is D-Phenylalanine (B559541) and 'K' is Lysine (B10760008), exhibit significantly higher binding affinity and greater selectivity for the αvβ3 integrin compared to their linear counterparts. cpcscientific.commdpi.comdovepress.com
Table 2: Comparison of Linear vs. Cyclic RGD Peptides
| Property | Linear RGD Peptides | Cyclic RGD Peptides |
|---|---|---|
| Conformational Flexibility | High | Low (Structurally constrained) mdpi.com |
| Receptor Binding Affinity | Generally lower | Generally higher frontiersin.orgmdpi.com |
| Receptor Selectivity | Lower | Higher (e.g., for αvβ3) nih.govdovepress.com |
| Stability (vs. Proteolysis) | Lower | Higher frontiersin.orgdovepress.com |
Historical Context and Evolution of RGD Peptides in Research
Chelator Conjugation Strategies for Biomedical Research
To make RGD peptides useful for applications like in vivo imaging, they must be linked to a reporter molecule, such as a radionuclide for PET or SPECT imaging. mdpi.com This is achieved by attaching a bifunctional chelator to the peptide. biosyn.com
A chelator is a molecule that can form multiple bonds to a single metal ion, effectively trapping it in a stable complex. wikipedia.org In the context of the compound 909024-55-1, the chelator is DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). abx.dewikipedia.org DOTA is a highly effective and widely used chelator because it forms exceptionally stable complexes with a variety of metal ions, including radionuclides used in medical imaging (like Gallium-68) and therapy (like Lutetium-177 or Yttrium-90). biosyn.comresearchgate.netnih.gov
The conjugation strategy involves covalently linking the DOTA molecule to the cyclic RGD peptide. biosyn.com In DOTA-cyclo(RGDfK), the DOTA chelator is typically attached to the side chain of the lysine (K) amino acid, which does not interfere with the RGD sequence's ability to bind to the integrin receptor. nih.govnih.gov This creates a single, functional molecule: this compound. This compound serves as a precursor that can be readily labeled with a desired radionuclide, thereby creating a targeted imaging agent capable of seeking out and binding to αvβ3 integrin-expressing cells in a research setting. targetmol.commdpi.comcreative-peptides.com
Introduction to Macrocyclic Chelators (e.g., DOTA) in Compound Functionalization
Macrocyclic chelators are essential tools in medicinal chemistry and molecular imaging, prized for their ability to form highly stable complexes with metal ions. nih.govresearchgate.net One of the most prominent macrocyclic chelators is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, commonly known as DOTA. nih.govsb-peptide.com The structure of DOTA, featuring a 12-membered ring with four nitrogen atoms and four carboxylic acid arms, allows it to firmly bind a variety of metal ions. sb-peptide.comresearchgate.net This strong binding capacity is crucial for applications in medical imaging techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), as well as in radionuclide therapy. sb-peptide.comresearchgate.net
The versatility of DOTA lies in its ability to be chemically modified, or "functionalized," to attach to biologically active molecules such as peptides and antibodies. nih.govsb-peptide.com This functionalization typically involves using one of the four carboxylic acid arms to form a covalent bond with the biomolecule, while the other three arms, along with the four nitrogen atoms, remain available to chelate a metal ion. nih.gov This creates a bifunctional molecule: one part targets a specific biological entity, and the other part carries a metal ion for imaging or therapeutic purposes. sb-peptide.commedchemexpress.com
Rationale for DOTA Integration with Cyclic RGD Peptides
The integration of DOTA with cyclic RGD (Arginine-Glycine-Aspartic acid) peptides is a strategic approach to develop targeted molecular probes. rsc.org RGD peptides are well-known for their ability to bind to integrin receptors, which are proteins found on the surface of cells that play a critical role in cell adhesion and signaling. nih.govnih.gov Certain integrins, such as αvβ3, are often overexpressed on the surface of tumor cells and are involved in processes like tumor growth and metastasis. nih.govmdpi.com
By conjugating DOTA to a cyclic RGD peptide, researchers create a powerful tool for cancer research and diagnostics. The cyclic RGD portion of the molecule acts as a targeting vector, seeking out and binding to integrins on cancer cells. targetmol.com The DOTA chelator, in turn, can be loaded with a radioactive metal ion, such as Gallium-68 (B1239309) (⁶⁸Ga) for PET imaging or Lutetium-177 (¹⁷⁷Lu) for therapy. nih.govresearchgate.net This allows for the non-invasive visualization of tumors and the targeted delivery of radiation to cancer cells, minimizing damage to healthy tissues. medchemexpress.comwikipedia.org The cyclic nature of the RGD peptide is also important, as it provides greater stability and higher binding affinity compared to linear RGD peptides. nih.gov
The Unique Research Positioning of DOTA-cyclo(RGDfK) (this compound)
Identification of DOTA-cyclo(RGDfK) as a Research Probe
DOTA-cyclo(RGDfK), with the CAS number this compound, is a specific and highly valuable research probe. chemsrc.comaaronchem.comabx.de It consists of the DOTA chelator linked to a cyclic pentapeptide: cyclo(Arg-Gly-Asp-D-Phe-Lys). abx.de This particular RGD sequence has been optimized for high affinity and selectivity towards the αvβ3 integrin. targetmol.comrsc.org
As a research probe, DOTA-cyclo(RGDfK) is used to study and visualize biological processes where αvβ3 integrin is involved. researchgate.net When labeled with a radionuclide, it becomes a radiotracer that can be tracked within a living organism using imaging techniques like PET. mdpi.com This allows researchers to non-invasively monitor tumor angiogenesis (the formation of new blood vessels that tumors need to grow), evaluate the expression of αvβ3 integrin in different cancer types, and assess the effectiveness of anti-cancer therapies that target integrins. mdpi.comnih.gov
Current Academic Research Landscape Surrounding DOTA-cyclo(RGDfK)
The academic research landscape for DOTA-cyclo(RGDfK) is extensive and continues to grow. Numerous studies have demonstrated its utility in preclinical cancer models. For instance, it has been used for PET imaging of various cancers, including glioma and breast cancer, in animal models. mdpi.com Research has also focused on creating multimeric versions of DOTA-cyclo(RGDfK), where multiple RGD peptides are attached to a single DOTA molecule. thno.orgnih.govru.nl This multimerization can lead to increased binding affinity and improved tumor targeting. nih.govresearchgate.net
Current research is also exploring the use of DOTA-cyclo(RGDfK) in "theranostics," a field that combines therapy and diagnostics. By labeling DOTA-cyclo(RGDfK) with different radionuclides, it can be used for both imaging (to identify and characterize tumors) and therapy (to deliver a cytotoxic radiation dose directly to the cancer cells). targetmol.com Furthermore, studies are investigating its use in combination with other cancer treatments and to explore the fundamental biology of integrin signaling in both cancerous and non-cancerous conditions. nih.govnih.gov
Data Tables
Table 1: Chemical Properties of DOTA-cyclo(RGDfK) (this compound)
| Property | Value | Source |
| Molecular Formula | C43H67N13O14 | chemsrc.comaaronchem.com |
| Molecular Weight | 990.071 g/mol | chemsrc.com |
| Exact Mass | 989.493042 u | chemsrc.com |
| LogP | -4.14 | chemsrc.com |
| Index of Refraction | 1.659 | chemsrc.com |
| Density | 1.5 g/cm³ | chemsrc.com |
Properties
CAS No. |
909024-55-1 |
|---|---|
Molecular Formula |
(netpeptide)C43H67N13O14 |
Molecular Weight |
990.1 |
sequence |
Sequence: cyclo[-Arg-Gly-Asp-D-Phe-Lys(DOTA)-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Dota Cyclo Rgdfk
Strategies for the Chemical Synthesis of the Cyclic RGDfK Peptide Moiety
The foundation of DOTA-cyclo(RGDfK) lies in its cyclic peptide component, cyclo(Arg-Gly-Asp-D-Phe-Lys), often abbreviated as c(RGDfK). The synthesis of this cyclic peptide is a critical multi-step process that requires precise control over chemical reactions to achieve the desired structure and purity.
Solid-Phase Peptide Synthesis Approaches
The linear precursor of the c(RGDfK) peptide is predominantly synthesized using solid-phase peptide synthesis (SPPS). researchgate.netnih.govmdpi.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. nih.govmdpi.com The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the temporary protection of the alpha-amino group of the amino acids. researchgate.netacs.org
The synthesis starts by attaching the first C-terminal amino acid to the resin. researchgate.netmdpi.com For c(RGDfK), this can be Gly or another amino acid depending on the cyclization strategy. researchgate.netacs.org The synthesis then proceeds by deprotecting the Fmoc group and coupling the next Fmoc-protected amino acid using a coupling agent. This cycle of deprotection and coupling is repeated until the linear sequence Arg-Gly-Asp-D-Phe-Lys is assembled on the resin. researchgate.net Protecting groups are used for the reactive side chains of amino acids like Arginine (Pbf), Aspartic acid (OtBu), and Lysine (B10760008) (Boc or N3) to prevent unwanted side reactions. mdpi.comacs.org
An improved solid-phase synthesis based on Kessler's procedure has been developed to produce c(RGDfK) in high purity and yield on a multi-gram scale. researchgate.net This method is noted for being environmentally friendly and potentially applicable to other cyclic peptide syntheses. researchgate.net
Cyclization Techniques and Their Optimization
Once the linear peptide is synthesized, the crucial step of cyclization is performed to form the cyclic structure. This intramolecular reaction, known as macrocyclization, can be challenging and is influenced by factors such as the peptide sequence, ring size, and reaction conditions. jcchems.comuchile.cl Tetra- and pentapeptides are often more difficult to cyclize. jcchems.comuchile.cl
Cyclization can be performed either in the solution phase after cleaving the peptide from the solid support or directly on the resin ("on-resin cyclization"). nih.govosti.gov On-resin cyclization offers advantages such as a pseudo-dilution effect that can favor the desired intramolecular cyclization over intermolecular oligomerization. osti.gov
Various coupling reagents have been utilized to facilitate the amide bond formation between the N-terminus and the C-terminus of the linear peptide. These include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DPPA (diphenylphosphoryl azide). researchgate.netresearchgate.net For instance, cyclization on a solid support using HATU has been reported to yield c(RGDfK) in 46% yield. researchgate.net An improved method using 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P) for cyclization at the C-terminal Gly has shown a higher yield of 79%, compared to 44% with DPPA. researchgate.net
Optimization of cyclization conditions is an active area of research. One study reported that combining low reaction temperatures with the addition of lithium chloride (LiCl) reduced the formation of oligomers and improved the cyclization efficiency of a c(RGDfK) peptide. jcchems.comuchile.clresearchgate.net
Functionalization of the Peptide with DOTA Chelator
With the cyclic peptide in hand, the next stage is to attach the DOTA chelator. This conjugation step is what transforms the peptide into a platform for radiolabeling.
Linker Chemistry and Conjugation Reactions
The DOTA chelator is typically conjugated to the cyclic peptide through the epsilon-amino group of the lysine residue. nih.gov A common method involves using an activated form of DOTA, such as DOTA-NHS ester (N-hydroxysuccinimide ester), which readily reacts with the primary amine of lysine to form a stable amide bond. nih.govacs.orgacs.org The reaction is usually carried out in an anhydrous organic solvent like dimethylformamide (DMF) in the presence of a base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). nih.govacs.org
In some strategies, a "click chemistry" approach is employed. acs.orgru.nl This involves modifying the lysine side chain with an azide (B81097) group (N3) and reacting it with an alkyne-functionalized DOTA derivative via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgru.nl This reaction is highly efficient and chemoselective. Microwave-assisted "click chemistry" has been shown to be an effective method for these conjugations. ru.nlrsc.org
| Conjugation Method | Reagents | Typical Yield | Reference |
| Amidation | DOTA-NHS ester, DIPEA/TEA | ~45% | nih.govacs.org |
| "Click" Chemistry (CuAAC) | Azido-cyclo(RGDfK), Alkyne-DOTA, CuSO4, Sodium Ascorbate | 11-36% (monovalent) | ru.nl |
Purification and Isolation of DOTA-cyclo(RGDfK) Conjugates
Following the conjugation reaction, the crude product is a mixture containing the desired DOTA-cyclo(RGDfK), unreacted starting materials, and byproducts. Therefore, a robust purification step is essential to isolate the pure conjugate.
High-performance liquid chromatography (HPLC) is the standard method for purifying DOTA-cyclo(RGDfK). nih.govru.nlillinois.edu Reverse-phase HPLC using a C18 column is commonly employed. nih.govru.nl The separation is achieved by running a gradient of an organic solvent (like acetonitrile) in water, often with an additive like trifluoroacetic acid (TFA). nih.gov The fractions containing the pure product are collected, and the identity and purity are confirmed by analytical techniques such as mass spectrometry (MS) and analytical HPLC. nih.govru.nl The final pure product is often obtained as a lyophilized white powder. nih.gov
Radiolabeling Techniques for DOTA-cyclo(RGDfK)
The ultimate purpose of synthesizing DOTA-cyclo(RGDfK) is to label it with a radionuclide for imaging applications. medchemexpress.com The DOTA cage is adept at chelating a variety of radiometals.
The radiolabeling process involves incubating the DOTA-cyclo(RGDfK) conjugate with a solution of the desired radiometal, such as Gallium-68 (B1239309) (⁶⁸Ga) or Copper-64 (⁶⁴Cu). nih.govacs.orgsnmjournals.org The reaction is typically performed in a buffered solution at an optimized pH and temperature to ensure high radiolabeling efficiency. nih.gov For example, ⁶⁸Ga labeling is often done at a pH of around 4.5, while ⁶⁴Cu labeling can be performed at a pH of about 6.5. nih.gov The mixture is incubated for a specific duration, often with heating, to facilitate the chelation process. nih.govsnmjournals.org
Microfluidic technology has emerged as a powerful tool for radiolabeling, offering advantages such as reduced reaction volumes, faster reaction times, and higher specific activities compared to conventional methods. acs.orgnih.govosti.gov For instance, microfluidic radiolabeling of a DOTA-cyclo(RGDfK) derivative with ⁶⁴Cu has been shown to achieve radiolabeling yields greater than 97% in just 10 minutes at 37°C. acs.orgnih.gov
After the radiolabeling reaction, the radiochemical purity of the final product is assessed using techniques like radio-HPLC or radio-TLC (thin-layer chromatography) to ensure that the radionuclide is successfully incorporated into the DOTA chelator and that there is minimal free radionuclide remaining. nih.govacs.org
| Radionuclide | Labeling Conditions | Method | Reference |
| Gallium-68 (⁶⁸Ga) | pH ~4.5, heating | Conventional/Automated | nih.govsnmjournals.org |
| Copper-64 (⁶⁴Cu) | pH ~6.5, 37°C | Microfluidic | acs.orgnih.gov |
| Indium-111 (¹¹¹In) | N/A | Conventional | ru.nlresearchgate.net |
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |
| cyclo(RGDfK) | cyclo(Arg-Gly-Asp-D-Phe-Lys) |
| DOTA-cyclo(RGDfK) | 2,2',2''-(10-(2-((4-((2S,5S,11S,14R)-14-Benzyl-11-(carboxymethyl)-5-(3-guanidinopropyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl)butyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid |
| Fmoc | 9-fluorenylmethyloxycarbonyl |
| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl |
| OtBu | tert-butyl ester |
| Boc | tert-butyloxycarbonyl |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| DPPA | Diphenylphosphoryl azide |
| T3P | 1-Propanephosphonic acid cyclic anhydride |
| DOTA-NHS ester | DOTA-N-hydroxysuccinimide ester |
| DMF | Dimethylformamide |
| DIPEA | Diisopropylethylamine |
| TEA | Triethylamine |
| HPLC | High-performance liquid chromatography |
| TFA | Trifluoroacetic acid |
| ⁶⁸Ga | Gallium-68 |
| ⁶⁴Cu | Copper-64 |
| ¹¹¹In | Indium-111 |
| LiCl | Lithium chloride |
| NOTA | 1,4,7-triazacyclononane-1,4,7-triacetic acid |
| p-SCN-Bn-NOTA | S-2-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid |
| HYNIC | 6-hydrazinonicotinyl |
| FPTA | N/A |
| Pyro | Pyropheophorbide-a |
| TBTA | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |
| MSNT | 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole |
| Melm | 1-Methylimidazole |
| DCM | Dichloromethane |
| HFIP | 1,1,1,3,3,3-Hexafluoro-2-propanol |
| TIPS | Triisopropylsilane |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl |
| NFP | p-nitrophenyl-2-fluoropropionate |
| SFB | N-succinimidyl-4-fluorobenzoate |
| FDG | Fluorodeoxyglucose |
| Echistatin | N/A |
| DSPE | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine |
| cRADfK | cyclo(-Arg-Ala-Asp-D-Phe-Lys-) |
Chelation of Specific Radionuclides (e.g., Gallium-68, Indium-111)
The DOTA cage is adept at sequestering trivalent radiometals like Gallium-68 (⁶⁸Ga) and Indium-111 (¹¹¹In). uni-mainz.demdpi.com The chelation process, known as radiolabeling, involves the incubation of DOTA-cyclo(RGDfK) with the desired radionuclide under specific conditions.
Gallium-68 (⁶⁸Ga): For ⁶⁸Ga, which is a positron emitter used in PET imaging, the labeling of DOTA-cyclo(RGDfK) typically requires heating. mdpi.com For instance, optimal labeling can be achieved by heating the reaction mixture at 95°C for 10 minutes at a pH of 4-4.5. snmjournals.org Another protocol describes successful ⁶⁸Ga labeling at 110°C for 10 minutes in an acetate (B1210297) solution. rsc.org The coordination of ⁶⁸Ga with DOTA derivatives can be more sensitive to experimental conditions compared to other chelators like NOTA. mdpi.com
Indium-111 (¹¹¹In): ¹¹¹In is a gamma-emitter suitable for SPECT imaging. The radiolabeling of DOTA-cyclo(RGDfK) with ¹¹¹In is also a well-established process. ru.nlresearchgate.net Studies have shown that DOTA-conjugated RGD peptides can be effectively labeled with ¹¹¹In to evaluate their in vitro receptor binding and in vivo tumor targeting properties. ru.nlresearchgate.net The chelation of ¹¹¹In with DOTA is generally efficient, although specific conditions can be optimized to ensure high radiochemical purity and yield. nih.gov
| Radionuclide | Typical Reaction Conditions | Reference |
|---|---|---|
| Gallium-68 (⁶⁸Ga) | pH 4-4.5, 95°C, 10 min | snmjournals.org |
| Gallium-68 (⁶⁸Ga) | Acetate solution (pH 7.9), 110°C, 10 min | rsc.org |
| Indium-111 (¹¹¹In) | Ammonium (B1175870) acetate buffer (pH 5.5), 100°C, 15-20 min | nih.gov |
Optimization of Radiochemical Yield and Purity
Achieving high radiochemical yield and purity is paramount for the successful clinical application of radiopharmaceuticals. For ⁶⁸Ga-DOTA-cyclo(RGDfK), studies have demonstrated that radiochemical purities of over 99.5% can be achieved under optimized conditions. snmjournals.org Similarly, a decay-corrected radiochemical yield of 78 ± 3% has been reported for the radiosynthesis of a ⁶⁸Ga-labeled DOTA-C-glyco-c(RGDfK) derivative. rsc.org
Factors influencing the yield and purity include the pH of the reaction medium, temperature, reaction time, and the concentration of the precursor peptide. snmjournals.orgrsc.org For instance, the amount of the DOTA-cyclo(RGDfK) precursor can be a critical parameter, with optimal amounts being determined to maximize the labeling efficiency. rsc.org Purification of the final radiolabeled product, often using solid-phase extraction (SPE) cartridges, is a crucial step to remove any unchelated radionuclide and impurities. rsc.org
Development of Novel DOTA-cyclo(RGDfK) Analogs and Derivatives
To enhance the imaging and therapeutic properties of DOTA-cyclo(RGDfK), researchers have developed various analogs and derivatives. These modifications aim to improve factors such as receptor binding affinity, in vivo stability, and pharmacokinetic profiles.
Design Principles for Modifying the Peptide Sequence or Chelator
A key design principle involves the multimerization of the RGD peptide. The synthesis of dimeric and tetrameric forms of cyclo(RGDfK) conjugated to DOTA has been shown to significantly increase the affinity for the αvβ3 integrin receptor compared to the monomeric version. ru.nlresearchgate.net This enhanced affinity, often referred to as the avidity effect, can lead to improved tumor uptake and retention of the radiotracer. ru.nlresearchgate.net
Another strategy involves the modification of the linker between the peptide and the chelator. The introduction of hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can improve the solubility and pharmacokinetics of the resulting radiopharmaceutical. nih.gov
Furthermore, alternative chelators to DOTA have been explored. For example, NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and its derivatives have been shown to form very stable complexes with ⁶⁸Ga, often under milder conditions (e.g., room temperature) than DOTA. mdpi.com Other novel chelators like TRAP and NOPO have also been developed and conjugated to cyclo(RGDfK) to optimize ⁶⁸Ga labeling and in vivo performance. mdpi.comacs.org
Synthesis of Multifunctional Conjugates
To impart additional functionalities, DOTA-cyclo(RGDfK) can be conjugated with other molecules. A notable example is the development of DOTA-EB-cRGDfK, where a truncated Evans blue (EB) molecule is incorporated. mdpi.com The EB moiety binds to serum albumin in the blood, which significantly extends the half-life of the radiopharmaceutical in circulation. This prolonged circulation can lead to higher tumor accumulation. mdpi.com The synthesis of such multifunctional conjugates requires a modular approach, where the different components (peptide, chelator, and functional molecule) are synthesized separately and then linked together.
| Analog/Derivative | Modification Principle | Reported Finding/Advantage | Reference |
|---|---|---|---|
| Dimeric and Tetrameric c(RGDfK) | Multimerization | Enhanced affinity for αvβ3 integrin. | ru.nlresearchgate.net |
| PEGylated DOTA-c(RGDfK) | Linker Modification | Improved solubility and pharmacokinetics. | nih.gov |
| NOTA-c(RGDfK) | Chelator Modification | Stable ⁶⁸Ga complexation at room temperature. | mdpi.com |
| DOTA-EB-cRGDfK | Multifunctional Conjugation | Extended in vivo half-life and increased tumor accumulation. | mdpi.com |
Molecular and Cellular Mechanisms of Action of Dota Cyclo Rgdfk
Molecular Recognition and Binding Kinetics with αvβ3 Integrin
The interaction between DOTA-cyclo(RGDfK) and the αvβ3 integrin is characterized by high affinity and specificity, which are fundamental to its function as a targeted agent. This interaction is governed by the molecular structure of the cyclic RGD peptide and the conformational state of the integrin receptor.
Receptor Affinity and Selectivity Profiling
The binding affinity of DOTA-cyclo(RGDfK) and related RGD peptides to integrins is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the ligand required to displace 50% of a standard radiolabeled ligand. The cyclization of the RGDfK peptide significantly enhances its binding affinity and selectivity for the αvβ3 integrin compared to linear RGD peptides. snmjournals.org This is attributed to the constrained conformation that mimics the natural binding loop of extracellular matrix proteins like fibronectin and vitronectin. mdpi.com
Studies have reported varying IC50 values for different RGD-based compounds, which can be influenced by the assay conditions, cell lines used, and the specific radioligand being displaced. thno.org For instance, the monomeric peptide cyclo(-RGDfK) itself exhibits potent and selective inhibition of αvβ3 integrin with an IC50 value as low as 0.94 nM. uni-muenchen.deresearchgate.net Conjugation of the DOTA chelator can slightly decrease this affinity. One study reported an IC50 value of 421.9 ± 90.9 nM for DOTA-cyclo(RGDfK) in a competitive binding assay against I125-Echistatin on U87MG human glioblastoma cells. acs.org
Furthermore, multimerization of the RGD motif, such as creating dimeric or tetrameric structures, often leads to increased binding avidity, a phenomenon known as the multivalency effect. snmjournals.org For example, a dimeric version, [68Ga]Ga-DOTA-E[c(RGDfK)]2, showed a higher binding affinity to αvβ3 (IC50 of 9.0 nM) compared to its monomeric counterpart (IC50 of 24 nM). snmjournals.org This enhancement is thought to be due to the ability of the multimeric ligand to simultaneously engage multiple integrin receptors, which are often clustered on the cell surface. snmjournals.org
The selectivity profile of these compounds is also a critical aspect. The cyclic RGDfV pentapeptide shows high affinity for αvβ3 (IC50 of 2 nmol/L) but a significantly lower affinity for the αIIbβ3 integrin found on platelets (>2,000 nmol/L), which is crucial for minimizing potential side effects. snmjournals.org
Table 1: Comparative IC50 Values for DOTA-cyclo(RGDfK) and Related RGD Peptides against αvβ3 Integrin
| Compound | IC50 (nM) | Cell Line | Notes |
| DOTA-cyclo(RGDfK) | 421.9 ± 90.9 | U87MG | Monomeric form. acs.org |
| cyclo(-RGDfK) | 0.94 | Not specified | Unconjugated peptide. uni-muenchen.deresearchgate.net |
| [68Ga]Ga-DOTA-E[c(RGDfK)]2 | 9.0 | Not specified | Dimeric form, showing higher affinity than the monomer. snmjournals.org |
| [64Cu]Cu-DOTA-E{E[c(RGDfK)]2}2 | 16.6 ± 1.3 | U87MG | Tetrameric form, showing higher avidity than the dimer. mdpi.com |
| [64Cu]Cu-DOTA-E[c(RGDfK)]2 | 48.4 ± 2.8 | U87MG | Dimeric form. mdpi.com |
Ligand-Receptor Interaction Modeling and Dynamics
Molecular docking and dynamics simulations provide valuable insights into the specific interactions between cyclic RGD peptides and the αvβ3 integrin at an atomic level. These computational studies reveal that the binding is primarily mediated by the RGD sequence, which inserts into a specific binding pocket at the interface of the αv and β subunits of the integrin. scirp.org
The key interactions involve the guanidinium (B1211019) group of the arginine (R) residue forming salt bridges with aspartic acid residues in the αv subunit, and the carboxyl group of the aspartic acid (D) residue coordinating with a metal ion in the Metal Ion-Dependent Adhesion Site (MIDAS) of the β3 subunit. researchgate.net The surrounding residues, such as phenylalanine (f) and lysine (B10760008) (K) in the cyclo(RGDfK) peptide, also contribute to the binding affinity and selectivity through hydrophobic and other interactions with the receptor surface. nih.gov
Molecular dynamics simulations have shown that upon binding of an RGD ligand, the integrin can undergo conformational changes. nih.gov These changes are believed to be crucial for the "outside-in" signaling process, where ligand binding on the extracellular side triggers intracellular signaling cascades. The simulations suggest that the binding of the RGD peptide can induce a shift in the integrin from a bent, inactive conformation to an extended, active state. nih.govnih.gov This activation process involves movements of different domains within the integrin structure, ultimately leading to the separation of the cytoplasmic tails and the recruitment of intracellular signaling proteins. nih.gov
Downstream Cellular Signaling Pathways Modulated by αvβ3 Integrin Engagement
The binding of DOTA-cyclo(RGDfK) to αvβ3 integrin is not a passive event; it actively initiates a cascade of intracellular signals that influence various cellular behaviors. This "outside-in" signaling is fundamental to the biological effects of integrin-ligand interactions.
Investigation of Focal Adhesion Kinase (FAK) and Src Kinase Pathways
One of the most immediate and critical events following αvβ3 integrin engagement is the recruitment and activation of non-receptor tyrosine kinases, most notably Focal Adhesion Kinase (FAK) and Src family kinases (SFKs). nih.gov Integrin clustering upon ligand binding promotes the autophosphorylation of FAK at the Y397 residue. soton.ac.uk This phosphorylated site then serves as a high-affinity docking site for the SH2 domain of Src kinase. soton.ac.uk
The subsequent binding of Src to FAK leads to the full activation of FAK through phosphorylation of other tyrosine residues, and also to the activation of Src itself. thermofisher.com This FAK/Src signaling complex is a central hub in integrin-mediated signaling, phosphorylating numerous downstream substrates. This cascade is essential for the assembly and turnover of focal adhesions, which are dynamic structures that link the extracellular matrix to the actin cytoskeleton and are critical for cell migration. biorxiv.org
Studies have demonstrated that the uptake of radiolabeled RGD peptides like [64Cu]DOTA-c(RGDfK) correlates with the activity of this pathway. For instance, treatment of glioblastoma xenografts with the SFK inhibitor dasatinib (B193332) led to a significant reduction in the uptake of [64Cu]DOTA-c(RGDfK). scispace.comnih.govnih.gov This reduction was associated with the inhibition of FAK phosphorylation, indicating that the imaging signal from the RGD tracer is sensitive to the functional status of the FAK/Src signaling axis. scispace.comnih.gov Therefore, engagement of αvβ3 by DOTA-cyclo(RGDfK) directly stimulates the FAK and Src kinase pathways, which are pivotal for cell motility and survival. mdpi.comnih.gov
Effects on Growth Factor Receptor Signaling Crosstalk
Integrin signaling does not occur in isolation but is intricately connected with other signaling networks, particularly those of growth factor receptors (GFRs). There is significant crosstalk between αvβ3 integrin and receptors such as the Epidermal Growth Factor Receptor (EGFR) and the Transforming Growth Factor-β Receptor (TGFBR). researchgate.netnih.gov This crosstalk can be synergistic, where the combined signaling from both receptor types leads to an amplified cellular response. researchgate.net
Engagement of αvβ3 integrin can lead to the transactivation of EGFR, even in the absence of the growth factor ligand. uni-muenchen.de This occurs through integrin-activated Src kinase, which can phosphorylate and activate EGFR. uni-muenchen.de Conversely, activated GFRs can also modulate integrin function. This bidirectional communication allows cells to integrate signals from both the extracellular matrix and soluble growth factors to make coordinated decisions about proliferation, survival, and migration. nih.gov
The engagement of αvβ3 by ligands like DOTA-cyclo(RGDfK) can facilitate this crosstalk, enhancing tumor cell survival and motility. nih.gov The co-expression of αvβ3 and EGFR on many tumor types has led to the development of dual-targeting agents that aim to simultaneously block both pathways, highlighting the therapeutic relevance of this signaling interplay. acs.orgmdpi.com
Impact on Cellular Phenotypes In Vitro
The molecular and signaling events initiated by the binding of DOTA-cyclo(RGDfK) to αvβ3 integrin translate into observable changes in cellular behavior, or phenotypes. These effects are most readily studied in controlled in vitro settings.
The primary role of integrins is to mediate cell adhesion to the extracellular matrix. The RGD sequence in DOTA-cyclo(RGDfK) allows it to mimic matrix proteins and bind to αvβ3, thereby influencing cell attachment. snmjournals.org As an antagonist, high concentrations of the compound can block the binding sites on αvβ3, thereby inhibiting cell adhesion to matrix-coated surfaces, which is a critical first step for subsequent migration and invasion.
Cell migration is a complex process that relies on the dynamic formation and disassembly of focal adhesions, orchestrated by the FAK/Src signaling pathway. soton.ac.uk By modulating this pathway, αvβ3 engagement plays a direct role in cell motility. Studies have shown that inhibiting αvβ3 function with RGD peptides can disrupt cell migration and invasion. mdpi.comnih.gov For example, in glioblastoma cells, the inhibition of SFKs by dasatinib was shown to impair cell invasion, an effect that could be monitored by the reduced uptake of [64Cu]DOTA-c(RGDfK), directly linking the tracer's target engagement to a specific cellular phenotype. nih.gov
Furthermore, the signaling cascades initiated by αvβ3 engagement, including the activation of the PI3K/Akt and MAPK pathways downstream of FAK, are potent pro-survival signals that can protect cells from apoptosis (programmed cell death). nih.govnih.gov Therefore, by engaging αvβ3, DOTA-cyclo(RGDfK) can influence cell survival, although its use as an antagonist at high concentrations would be expected to promote apoptosis in anchorage-dependent cells.
Table 2: Summary of In Vitro Cellular Effects Following αvβ3 Integrin Engagement
| Cellular Phenotype | Effect of αvβ3 Engagement | Key Mediating Pathways |
| Cell Adhesion | Mediates attachment to extracellular matrix proteins. | Direct ligand-receptor binding. |
| Cell Migration | Promotes motility through regulation of focal adhesion dynamics. | FAK/Src, PI3K/Akt, MAPK. nih.govsoton.ac.uknih.gov |
| Cell Invasion | Facilitates invasion through tissue matrices. | FAK/Src. nih.gov |
| Cell Survival | Promotes survival by activating anti-apoptotic pathways. | PI3K/Akt, MAPK. nih.govnih.gov |
Effects on Cell Migration and Invasion
Cellular migration and invasion are fundamental processes in cancer metastasis, and these are heavily dependent on the dynamic regulation of cell-matrix adhesions. snmjournals.org DOTA-cyclo(RGDfK) has been shown to interfere with these processes. By blocking integrin function, the compound disrupts the signaling pathways necessary for cell movement. nih.gov For instance, Src family kinases (SFKs) are critical for integrin-mediated cell migration and invasion. nih.govresearchgate.netscispace.com Studies using dasatinib, an SFK inhibitor, demonstrated that the inhibition of SFK activity leads to a significant reduction in the uptake of radiolabeled DOTA-cyclo(RGDfK) in tumors. nih.govresearchgate.netsnmjournals.org This suggests that the compound's binding is sensitive to the functional status of the integrin signaling pathway and that it can be used to monitor the antimigratory effects of targeted therapies. nih.govresearchgate.net
Influence on Cell Proliferation and Apoptosis Pathways
The interaction of DOTA-cyclo(RGDfK) with integrins can also influence cell survival and proliferation. Integrin-mediated adhesion provides survival signals to cells, and the disruption of these signals can lead to apoptosis, or programmed cell death, a phenomenon known as anoikis. Some related cyclic RGD compounds have been shown to induce apoptosis in vascular cells. researchgate.net Furthermore, studies with 225Ac-labeled DOTA-RGD dimers have demonstrated a dose-dependent reduction in the viability of pancreatic ductal adenocarcinoma (PDAC) cells. mdpi.com This cytotoxic effect is linked to the induction of G2/M cell cycle arrest, which enhances the radiosensitivity of the cancer cells, leading to significant tumor growth inhibition. mdpi.com
| Cell Line | Integrin Expression | Effect of Treatment |
|---|---|---|
| BxPC-3 | αvβ3, αvβ5, αvβ6 | Dose-dependent reduction in cell viability |
| MIA PaCa-2 | αvβ3, αvβ5, αvβ6 | Dose-dependent reduction in cell viability |
| PANC-1 | αvβ3, αvβ5, αvβ6 | Dose-dependent reduction in cell viability |
Interaction with the Extracellular Matrix and Microenvironment
The tumor microenvironment, including the extracellular matrix, plays a pivotal role in cancer progression. DOTA-cyclo(RGDfK) influences this environment primarily by targeting cells involved in matrix remodeling and angiogenesis. nih.gov
Effects on Matrix Metalloproteinase (MMP) Expression and Activity
Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, a process essential for tumor invasion and angiogenesis. ru.nl While direct studies on DOTA-cyclo(RGDfK)'s effect on MMP expression are limited, the inhibition of integrin signaling is known to modulate MMP activity. Integrin-mediated cell adhesion can regulate the expression and activation of various MMPs. By blocking integrin function, RGD peptides can indirectly influence the remodeling of the ECM. The process of angiogenesis itself offers various targets for therapeutic intervention, including MMP inhibitors and adhesion molecule antagonists. nih.gov
Role in Angiogenesis-Related Cellular Processes (e.g., Endothelial Cell Tube Formation)
Angiogenesis is a hallmark of cancer, and αvβ3 integrin is strongly expressed on activated endothelial cells during this process. nih.gov DOTA-cyclo(RGDfK) and its derivatives are potent antagonists of angiogenesis. ru.nl They inhibit the migration and proliferation of endothelial cells, which are critical steps in the formation of new blood vessels. nih.gov In vitro assays have shown that RGD-based nanosystems can completely inhibit the formation of tube-like structures by endothelial cells cultured in a 3D-extracellular matrix. researchgate.net The ability of radiolabeled DOTA-cyclo(RGDfK) to accumulate in tumors is directly correlated with the density of microvessels, confirming its role as a marker for angiogenesis. nih.gov This makes it a valuable tool for non-invasively imaging and quantifying tumor angiogenesis. mdpi.comnih.gov
| Study Focus | Model System | Key Finding | Reference |
|---|---|---|---|
| Inhibition of Endothelial Tube Formation | Endothelial cells in 3D-extracellular matrix | Complete inhibition of tube formation by an RGD-nanosystem. | researchgate.net |
| Imaging of Tumor Angiogenesis | C6 glioma and MIA PaCa-2 xenograft models | Higher uptake of [68Ga]Ga-DOTA-c(RGDfK) correlated with higher integrin αvβ3 expression and tumor blood flow. | mdpi.com |
| Monitoring Antiangiogenic Therapy | U87MG glioblastoma xenografts | Reduced uptake of [64Cu]DOTA-c(RGDfK) after treatment with the antiangiogenic drug dasatinib. | nih.govresearchgate.net |
| Correlation with Microvessel Density | Human tumor models | Linear correlation observed between tumor microvessel density and standardized uptake value of a radiolabeled RGD probe. | nih.gov |
Pre Clinical Biological Activity and Efficacy Studies of Dota Cyclo Rgdfk
In Vitro Assessment of Biological Efficacy
The initial evaluation of DOTA-cyclo(RGDfK) and its derivatives involves a series of in vitro studies to characterize its biological activity and efficacy in a controlled cellular environment. These assessments are crucial for confirming its mechanism of action and determining its potential for in vivo applications.
Dose-Response Characterization in Various Cell Lines
The inhibitory potency of DOTA-cyclo(RGDfK) and its analogues is typically determined by measuring their half-maximal inhibitory concentration (IC50) in competitive binding assays. These assays assess the ability of the compound to displace a radiolabeled ligand that specifically binds to the target integrin on the surface of cancer cells. The IC50 values vary depending on the specific cell line, the radioligand used, and the modifications to the DOTA-cyclo(RGDfK) structure.
For instance, in studies using U87MG human glioblastoma cells, which are known for their high expression of αvβ3 integrin, the IC50 values for DOTA-cyclo(RGDfK) and its derivatives have been reported in the nanomolar range. acs.orgthno.org In one study, the IC50 value for DOTA-cyclo(RGDfK) was determined to be 421.9 ± 90.9 nM against I¹²⁵-Echistatin binding on U87MG cells. nih.gov Another investigation using U87MG cells reported an IC50 of 44.3 ± 3.5 nM for a similar conjugate, DOTA-P-RGD. thno.org
In human melanoma cell lines, such as the M21 line which is positive for αvβ3 integrin, DOTA-cyclo(RGDfK) has also demonstrated potent inhibitory activity. An IC50 value of 5.5 ± 1.6 nM was reported for the displacement of ¹²⁵I-echistatin from isolated αvβ3 integrin. researchgate.net Dimeric versions of the peptide, such as DOTA-E-[c(RGDfK)]₂, have shown even higher affinity, with a reported IC50 of 69.9 nM in a solid-phase binding assay. nih.gov The cytotoxicity of radiolabeled DOTA-RGD dimers has also been evaluated in pancreatic ductal adenocarcinoma (PDAC) cell lines, with IC50 values ranging from 1.16 to 4.72 kBq/mL depending on the specific cell line. mdpi.com
Table 1: Dose-Response Characterization of DOTA-cyclo(RGDfK) and its Derivatives in Various Cell Lines
| Cell Line | Compound | Assay | IC50 Value |
|---|---|---|---|
| U87MG human glioblastoma | DOTA-cyclo(RGDfK) | I¹²⁵-Echistatin binding | 421.9 ± 90.9 nM nih.gov |
| U87MG human glioblastoma | DOTA-P-RGD | ¹²⁵I-c(RGDyK) displacement | 44.3 ± 3.5 nM thno.org |
| Isolated αvβ3 integrin | DOTA-RGD | ¹²⁵I-echistatin displacement | 5.5 ± 1.6 nM researchgate.net |
| Human αvβ3 integrin | DOTA-E-[c(RGDfK)]₂ | Solid-phase binding | 69.9 nM nih.gov |
| BxPC-3 pancreatic cancer | ²²⁵Ac-DOTA-RGD₂ | Cytotoxicity | 1.16 ± 0.09 kBq/mL mdpi.com |
| Capan-1 pancreatic cancer | ²²⁵Ac-DOTA-RGD₂ | Cytotoxicity | 2.29 ± 0.69 kBq/mL mdpi.com |
| PANC-1 pancreatic cancer | ²²⁵Ac-DOTA-RGD₂ | Cytotoxicity | 2.41 ± 0.10 kBq/mL mdpi.com |
| PSN-1 pancreatic cancer | ²²⁵Ac-DOTA-RGD₂ | Cytotoxicity | 3.29 ± 0.63 kBq/mL mdpi.com |
| AsPC-1 pancreatic cancer | ²²⁵Ac-DOTA-RGD₂ | Cytotoxicity | 4.72 ± 1.73 kBq/mL mdpi.com |
Functional Assays Demonstrating Integrin Inhibition
Functional assays provide direct evidence of the ability of DOTA-cyclo(RGDfK) to inhibit the biological function of integrins. A common method is the competitive displacement assay, where the compound competes with a known radiolabeled ligand, such as ¹²⁵I-Echistatin or ¹²⁵I-c(RGDyK), for binding to integrin receptors on whole cells or isolated integrins. acs.orgthno.org The ability of DOTA-cyclo(RGDfK) to displace the radioligand in a concentration-dependent manner confirms its interaction with the target receptor. researchgate.net
In addition to competitive binding, cell adhesion assays are also employed. These assays measure the ability of cells to adhere to surfaces coated with extracellular matrix proteins like vitronectin, a process mediated by αvβ3 integrin. The inhibition of cell adhesion by DOTA-cyclo(RGDfK) derivatives provides further functional evidence of their antagonist activity. nih.gov For example, studies have shown that conjugates like DTPA-Lys(IRDye800)-c(KRGDf) can inhibit the adhesion of M21 melanoma cells to vitronectin-coated surfaces. nih.gov
Cellular Uptake and Internalization Studies
Understanding the cellular uptake and internalization of DOTA-cyclo(RGDfK) is critical, especially for its application in targeted radionuclide therapy. These studies are typically conducted using radiolabeled versions of the compound. Cell uptake studies have demonstrated receptor-specific accumulation of radiolabeled DOTA-cyclo(RGDfK) in αvβ3-positive cells, such as the human melanoma M21 line. researchgate.netresearchgate.net This uptake is significantly lower in αvβ3-negative cell lines like M21-L, confirming the receptor-mediated mechanism. researchgate.netresearchgate.net
Blocking studies are a key component of these experiments. The co-incubation of cells with an excess of unlabeled RGD peptide leads to a significant reduction in the uptake of the radiolabeled DOTA-cyclo(RGDfK), further demonstrating the specificity of the interaction. researchgate.netnih.gov Fluorescence microscopy and flow cytometry are also utilized to visualize and quantify the internalization of fluorescently labeled RGD peptides. plos.orgsemanticscholar.org These studies have shown that the internalization of RGD ligands can be dependent on cellular density and involves endocytosis pathways. plos.orgsemanticscholar.org
Evaluation in Non-Human Preclinical Models
Following successful in vitro characterization, DOTA-cyclo(RGDfK) is evaluated in non-human preclinical models to assess its in vivo behavior, targeting efficacy, and biodistribution. These studies provide essential data on how the compound performs in a complex biological system.
In Vivo Integrin Targeting and Biodistribution Studies
In vivo studies are predominantly conducted in rodent models bearing tumors with high integrin expression. Current time information in IN.researchgate.net Radiolabeled DOTA-cyclo(RGDfK) is administered to these animals, and its distribution throughout the body is monitored over time using imaging techniques like Positron Emission Tomography (PET) or by analyzing the radioactivity in dissected tissues. mdpi.commdpi.com
These studies consistently show a high and specific accumulation of radiolabeled DOTA-cyclo(RGDfK) in integrin-positive tumors. mdpi.comresearchgate.net For example, in mice bearing U87MG glioma xenografts, DOTA-“Click”-cyclo(RGDfK) demonstrated significant tumor uptake. acs.org Similarly, in studies with M21 melanoma models, radiolabeled DOTA-RGD peptides showed higher accumulation in αvβ3-positive tumors compared to αvβ3-negative tumors. researchgate.net The tumor-to-background ratios are a critical metric, and studies have reported favorable ratios, indicating clear tumor visualization against surrounding healthy tissue. nih.gov The clearance of the compound is also assessed, with biodistribution data often showing rapid clearance from the blood and excretion primarily through the kidneys. researchgate.net
Table 2: In Vivo Biodistribution of Radiolabeled DOTA-cyclo(RGDfK) Derivatives in Preclinical Models
| Animal Model | Compound | Tumor Uptake (%ID/g) | Time Point |
|---|---|---|---|
| U87MG glioma xenografts | ⁶⁴Cu-DOTA-“Click”-cyclo(RGDfK) | 1.90 ± 0.65 acs.org | 4 h |
| M21 melanoma (αvβ3-positive) | ⁶⁸Ga-DOTA-RGD | 2.9 ± 0.3 researchgate.net | 1 h |
| M21-L melanoma (αvβ3-negative) | ⁶⁸Ga-DOTA-RGD | 0.8 ± 0.1 researchgate.net | 1 h |
| Ovarian carcinoma xenografts | ¹¹¹In-DOTA-E-[c(RGDfK)]₂ | ~7.5 nih.gov | 2 h |
| C6 glioma xenografts | ⁶⁶Ga-DOTA-E-[c(RGDfK)]₂ | Stable tumor uptake snmjournals.org | Up to 24 h |
| BxPC-3 pancreatic xenografts | ¹¹¹In-DOTA-RGD₂ | ~2.0 mdpi.com | 48 h |
The choice of animal models is critical for the preclinical evaluation of integrin-targeting agents. The models are selected based on their expression of integrins, particularly αvβ3, in the tissues of interest, most commonly tumors.
Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are widely used. thno.orgnih.govthno.org Cell lines with well-characterized high levels of αvβ3 integrin expression, such as U87MG (human glioblastoma), M21 (human melanoma), and C6 (rat glioma), are frequently chosen to establish these tumors. thno.orgmdpi.comaacrjournals.org The use of corresponding αvβ3-negative cell lines, like M21-L, serves as a crucial negative control to demonstrate the specificity of the targeting agent. aacrjournals.org
In addition to xenografts, genetically engineered mouse models that spontaneously develop tumors with angiogenic features, such as the RIP-Tag model of pancreatic islet cell carcinoma, are also valuable. nih.govthno.org These models allow for the study of integrin expression on the tumor vasculature in a more physiologically relevant context. nih.govthno.org Furthermore, models of other diseases where integrins are upregulated, such as atherosclerosis, have also been used to evaluate the binding of DOTA-RGD peptides. researchgate.net The APC+/min mouse model has been utilized for studying intestinal tumors, where integrin αvβ3 expression is a key factor. oncotarget.comnih.gov
Quantitative Assessment of Compound Accumulation
The quantitative assessment of DOTA-cyclo(RGDfK) accumulation in preclinical models has been a cornerstone of its evaluation, primarily through biodistribution studies using its radiolabeled forms. These studies provide crucial data on the compound's tumor-targeting capabilities and its clearance from non-target tissues.
In a study involving murine xenograft models, the accumulation of 68Ga-labeled DOTA-cyclo(RGDfK) was quantified using positron emission tomography (PET). snmjournals.org In C6 glioma xenografts, which exhibit high expression of αvβ3 integrin, the mean standardized uptake value (SUVmean) was 0.35 ± 0.058. snmjournals.org In contrast, MIA PaCa-2 pancreatic cancer xenografts, with lower integrin expression, showed a significantly lower SUVmean of 0.17 ± 0.045. snmjournals.org These findings were consistent with biodistribution analysis, which demonstrated a higher percentage of injected dose per gram (%ID/g) in C6 glioma compared to MIA PaCa-2 tumors. snmjournals.org
Further studies have explored different radiolabeling strategies and molecular configurations to optimize tumor accumulation. For instance, comparisons between 44Sc- and 68Ga-labeled DOTA-cyclo(RGDfK) in mice with U87MG tumor xenografts revealed that 44Sc-DOTA-RGD had a tumor uptake of 2.99 ± 0.16 %ID/g at 2 hours post-injection, which was higher than the 2.35 ± 0.27 %ID/g observed for 68Ga-DOTA-RGD. thno.org
The multimerization of the RGD peptide has also been investigated to enhance tumor uptake through the "bivalency effect". A dimeric version, 111In-DOTA-E-[c(RGDfK)]2, exhibited a high tumor uptake of 7.5% ID/g at 2 hours post-injection in a NIH:OVCAR-3 ovarian carcinoma xenograft model. mdpi.com Similarly, a 64Cu-labeled dimeric form showed significant tumor accumulation in MDA-MB-435 breast carcinoma xenografts. unimi.it A tetrameric version, [64Cu]Cu-DOTA-E{E[c(RGDfK)]2}2, demonstrated even higher integrin-binding avidity and resulted in a remarkable tumor uptake of 9.93 ± 1.05% ID/g at 30 minutes post-injection in a U87MG glioblastoma model. unimi.it
Interactive Data Table: Quantitative Accumulation of Radiolabeled DOTA-cyclo(RGDfK) Analogs in Preclinical Tumor Models
| Radiotracer | Tumor Model | Uptake Metric | Value | Time Post-Injection |
| 68Ga-DOTA-cyclo(RGDfK) | C6 Glioma | SUVmean | 0.35 ± 0.058 | 60 min |
| 68Ga-DOTA-cyclo(RGDfK) | MIA PaCa-2 | SUVmean | 0.17 ± 0.045 | 60 min |
| 44Sc-DOTA-cyclo(RGDfK) | U87MG | %ID/g | 2.99 ± 0.16 | 2 h |
| 68Ga-DOTA-cyclo(RGDfK) | U87MG | %ID/g | 2.35 ± 0.27 | 2 h |
| 111In-DOTA-E-[c(RGDfK)]2 | NIH:OVCAR-3 | %ID/g | 7.5 | 2 h |
| 64Cu-DOTA-E{E[c(RGDfK)]2}2 | U87MG | %ID/g | 9.93 ± 1.05 | 30 min |
Therapeutic Efficacy in Preclinical Disease Models (non-human)
The therapeutic potential of DOTA-cyclo(RGDfK), when chelated with therapeutic radionuclides, has been evaluated in various non-human disease models, primarily focusing on its anti-cancer effects.
Assessment of Anti-Angiogenic Activity in Xenograft Models
The expression of αvβ3 integrin is a hallmark of angiogenic endothelial cells, making it a prime target for anti-angiogenic therapies. mdpi.com While DOTA-cyclo(RGDfK) is primarily recognized as a targeting vector, its binding to αvβ3 integrin can inherently interfere with the process of angiogenesis. Preclinical studies have utilized radiolabeled DOTA-cyclo(RGDfK) to non-invasively image and monitor angiogenesis. snmjournals.orgmdpi.com For example, PET imaging with 68Ga-labeled DOTA-cyclo(RGDfK) has been shown to differentiate between tumors with high and low angiogenic activity based on the tracer's uptake, which correlates with αvβ3 integrin expression. snmjournals.org
Although direct therapeutic studies focusing solely on the anti-angiogenic effects of radiolabeled DOTA-cyclo(RGDfK) are not extensively detailed, the principle of its action is rooted in targeting the tumor vasculature. By delivering a cytotoxic payload (the radionuclide) to the proliferating endothelial cells of the tumor's blood vessels, a potent anti-angiogenic effect can be achieved, leading to a disruption of the tumor's nutrient and oxygen supply. The significant growth delay observed in tumors treated with 90Y-DOTA-E-[c(RGDfK)]2 can be partly attributed to this anti-angiogenic mechanism. aacrjournals.org
Evaluation in Specific Non-Human Cancer Models
The therapeutic efficacy of radiolabeled DOTA-cyclo(RGDfK) has been demonstrated in several specific non-human cancer models.
In a study using a NIH:OVCAR-3 human ovarian carcinoma xenograft model in nude mice, a single injection of 90Y-DOTA-E-[c(RGDfK)]2 resulted in a significant delay in tumor growth. aacrjournals.org The median survival of mice treated with the targeted radionuclide was 54 days, compared to 33.5 days for those treated with a non-specific scrambled peptide and 19 days for untreated controls. aacrjournals.org
In a pancreatic ductal adenocarcinoma model using BxPC-3 cells, 225Ac-DOTA-RGD2 demonstrated potent cytotoxicity and remarkable tumor growth inhibition without severe side effects. mdpi.com This study highlighted the potential of using alpha-emitting radionuclides with DOTA-cyclo(RGDfK) for treating aggressive cancers. mdpi.com
For glioblastoma, a highly aggressive brain tumor, studies with U-87 MG xenografts have shown high and specific uptake of various radiolabeled DOTA-cyclo(RGDfK) analogs. unimi.itacs.orgnih.gov While many of these studies focused on imaging, the high tumor accumulation provides a strong rationale for therapeutic applications. For instance, the significant tumor uptake of 64Cu-labeled tetrameric RGD peptides in U87MG tumors suggests their potential for targeted radionuclide therapy. unimi.it
Studies on Synergistic Effects with Other Research Agents
A study investigating the combination of radiotherapy and plasmonic photothermal therapy using 177Lu-labeled gold nanoparticles conjugated with an RGD peptide demonstrated a synergistic effect in U87MG glioma-bearing mice. researchgate.net The combined therapy resulted in a significantly greater reduction in tumor size compared to either therapy alone. researchgate.net
In the context of chemotherapy, the use of radiolabeled RGD peptides has been explored to monitor treatment response. For example, a reduction in the uptake of [64Cu]DOTA-cyclo-(RGDfK) was observed in tumors treated with the multi-targeted kinase inhibitor dasatinib (B193332), indicating an impact on the tumor vasculature. thno.org Another study suggested that gemcitabine, by inducing cell cycle arrest, could create a synergistic therapeutic effect when combined with radiotherapy, a principle that could be applied to targeted radionuclide therapy with DOTA-cyclo(RGDfK). researchgate.net Furthermore, a study involving a DOTA-conjugated agent in an orthotopic glioma model showed that combined injection with temozolomide (B1682018) significantly improved survival and inhibited tumor growth. medchemexpress.com
Structure Activity Relationship Sar and Computational Studies of Dota Cyclo Rgdfk
Identification of Critical Structural Features for Integrin Binding and Selectivity
The affinity and selectivity of DOTA-cyclo(RGDfK) for integrin receptors are dictated by specific structural features of both the peptide and the chelator components.
Role of Amino Acid Sequence and Stereochemistry in Cyclic Peptides
The core recognition motif for integrin binding is the tripeptide sequence Arginine-Glycine-Aspartic acid (RGD). mdpi.com The incorporation of this sequence into a cyclic pentapeptide, such as cyclo(RGDfV), has been shown to significantly increase the binding affinity and selectivity for the αvβ3 integrin over other integrins like αIIbβ3. mdpi.com
In the context of cyclo(RGDfK), the specific amino acid sequence and their stereochemistry are critical for maintaining the correct conformation for receptor binding. The 'f' in cyclo(RGDfK) represents D-Phenylalanine (B559541). The use of a D-amino acid at this position is a key feature that helps to constrain the peptide backbone into a bioactive conformation. This specific stereochemistry contributes to the high affinity and selectivity for the αvβ3 integrin.
Furthermore, the fifth amino acid in the cyclic peptide, in this case, Lysine (B10760008) (K), plays a crucial role. While extensive SAR studies have shown that the amino acid at this position has a minimal impact on the binding affinity for αvβ3 integrin, its side chain provides a convenient attachment point for other molecules, such as the DOTA chelator, without significantly compromising the peptide's binding capabilities. mdpi.com The replacement of Valine (V) in the parent compound cyclo(RGDfV) with Lysine (K) to yield cyclo(RGDfK) is a strategic modification to enable conjugation. mdpi.com
Influence of DOTA Chelator Configuration and Linkage
The conjugation of the DOTA chelator to the cyclo(RGDfK) peptide can influence its binding affinity for integrin αvβ3. The addition of the DOTA chelator, as well as linkers used for its conjugation, can lead to a decrease in binding affinity compared to the unconjugated peptide. For instance, one study reported that the IC50 value for plain cyclo(RGDfK) was 111.1 nM, whereas the IC50 for DOTA-cyclo(RGDfK) increased to 421.9 ± 90.9 nM. science.gov This suggests that the chelator and its linkage can introduce steric hindrance or alter the conformation of the peptide, thereby affecting its interaction with the receptor.
The choice of the bifunctional chelator itself is also important. While DOTA is widely used, other chelators like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) have been investigated. NOTA derivatives have been shown to form very stable complexes with certain radionuclides like 68Ga and may offer advantages in terms of labeling efficiency and in vivo stability compared to DOTA. mdpi.com The metal ion complexed by DOTA can also influence the binding affinity. For example, the Lu3+ or Cu2+ complexes of DOTA-RGD compounds have shown metal-dependent affinity towards integrin αvβ3 in vitro. nih.gov
Rational Design and Synthesis of DOTA-cyclo(RGDfK) Analogs with Modified Activities
Based on the understanding of its SAR, researchers have rationally designed and synthesized various analogs of DOTA-cyclo(RGDfK) to improve its properties for clinical applications.
Modifications to Enhance Receptor Affinity
Dimeric and tetrameric analogs of DOTA-cyclo(RGDfK) have been synthesized and evaluated. For example, the dimeric peptide 68Ga-DOTA-E[c(RGDfK)]2 has a higher binding affinity to αvβ3 (IC50 9.0 nM) compared to the monomeric version (IC50 24 nM). targetmol.com Similarly, a tetrameric RGD peptide, 64Cu-DOTA-E{E[c(RGDfK)]2}2, showed a significantly higher integrin binding affinity (IC50 = 16.6 ± 1.3 nM) compared to the corresponding dimeric (IC50 = 48.4 ± 2.8 nM) and monomeric analogs. mdpi.comsnmjournals.org An octameric version has also been developed, showing even higher binding avidity than the tetramer. mdpi.com
The nature of the linker used to connect the monomeric units in these multimeric constructs is also critical. The use of polyethylene (B3416737) glycol (PEG) linkers or simple oligopeptide sequences like Gly-Gly-Gly can significantly impact the biodistribution, pharmacokinetics, and tumor imaging capabilities of the resulting molecule. nih.gov The distance between the RGD motifs is a key factor for achieving bivalency and enhanced binding. nih.gov
| Compound | IC50 (nM) | Reference |
|---|---|---|
| cyclo(RGDfK) | 111.1 | science.gov |
| DOTA-cyclo(RGDfK) | 421.9 ± 90.9 | science.gov |
| DOTA-“Click”-cyclo(RGDfK) | 509.7 ± 203.3 | science.gov |
| DOTA-TZ-cyclo(RGDfK) | 637.6 ± 113.5 | science.gov |
| DOTA-TZ-Bis-cyclo(RGDfK) (dimer) | 178.5 ± 57.1 | science.gov |
| 68Ga-DOTA-E-c(RGDfK) (monomer) | 24 | targetmol.com |
| 68Ga-DOTA-E[c(RGDfK)]2 (dimer) | 9.0 | targetmol.com |
| DOTA-E[c(RGDfK)]2 (dimer) | 48.4 ± 2.8 | snmjournals.org |
| DOTA-E{E[c(RGDfK)]2}2 (tetramer) | 16.6 ± 1.3 | snmjournals.org |
Strategies to Improve In Vivo Stability (non-human)
Improving the in vivo stability of DOTA-cyclo(RGDfK) is another important goal of analog design. The stability of the radiolabeled complex is crucial to ensure that the radionuclide remains attached to the targeting peptide until it reaches the tumor site.
One approach to enhance stability is the use of alternative chelators. While DOTA is widely used, its complexes with certain radiometals like 64Cu can exhibit suboptimal in vivo stability, leading to transchelation to endogenous proteins. snmjournals.org Chelators like NOTA have been shown to form more stable complexes with 64Cu, leading to improved in vivo stability. snmjournals.org Cross-bridged macrocyclic chelators such as CB-TE2A are also being explored to further improve metabolic stability. snmjournals.org
The introduction of different linkers can also affect in vivo stability. For example, a study comparing DOTA-cyclo(RGDfK) with analogs containing a triazole or a triazine-based linker found that the triazine-based conjugates exhibited better stability in rat serum. science.gov DOTA-cyclo(RGDfK) showed the lowest serum stability among the tested compounds in that study. science.gov
Glycosylation is another strategy to improve the in vivo performance of peptide-based radiotracers. Adding a sugar moiety can increase the hydrophilicity of the molecule, which can lead to improved solubility, bioavailability, and enzymatic stability. scispace.com
Computational Approaches for Structure-Activity Relationship Elucidation
Computational methods, including molecular docking and molecular dynamics (MD) simulations, are valuable tools for understanding the SAR of DOTA-cyclo(RGDfK) and its analogs at a molecular level.
Molecular docking simulations can be used to predict the binding mode of DOTA-cyclo(RGDfK) and its analogs within the RGD-binding pocket of the integrin αvβ3 receptor. aacrjournals.org These simulations can help to explain the observed binding affinities and guide the design of new analogs with improved interactions with key residues in the binding site. For example, docking studies can help to determine the correct conformation of the ligand and ensure that it interacts with the crucial amino acids in the receptor. aacrjournals.org
Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.govrsc.org By simulating the movement of the atoms, MD can help to assess the stability of the binding interactions and explore the conformational landscape of the peptide. For instance, MD simulations have been used to survey the conformational space of RGD systems in the presence of the αvβ3 fragment to understand the structural requirements for binding. rsc.org These computational approaches, in conjunction with experimental data, provide a powerful platform for the rational design of novel DOTA-cyclo(RGDfK)-based radiopharmaceuticals.
Molecular Docking Simulations with Integrin Receptors
Molecular docking simulations have been instrumental in understanding the binding mode of cyclic RGD peptides at the atomic level. While specific docking studies for DOTA-cyclo(RGDfK) are part of a broader research landscape, the principles are well-established from simulations of closely related analogs, such as cyclo(RGDfV), with the αvβ3 integrin receptor. dergipark.org.traacrjournals.org These simulations typically utilize the crystal structure of the integrin's extracellular segment, often in complex with a known RGD ligand, to define the binding site. aacrjournals.org
The primary interactions driving the binding of the c(RGDfK) moiety are centered on the RGD tripeptide sequence. The guanidinium (B1211019) group of the arginine (Arg) residue forms a salt bridge with a key aspartic acid residue in the β subunit of the integrin. Simultaneously, the carboxylate group of the aspartic acid (Asp) residue of the peptide coordinates with a metal ion in the Metal Ion-Dependent Adhesion Site (MIDAS) of the α subunit, an interaction stabilized by surrounding amino acids. dergipark.org.tr The d-phenylalanine (d-Phe) plays a critical role in inducing a specific turn conformation in the peptide backbone, which is essential for high-affinity binding and selectivity for αvβ3 over other integrins like αIIbβ3. acs.org
The lysine (Lys) residue, to which the DOTA chelator is conjugated, generally points away from the primary binding interface. mdpi.com This positioning is advantageous as it allows for the attachment of the bulky DOTA macrocycle without significantly disrupting the crucial RGD-integrin interactions. Docking studies help to confirm that the DOTA moiety and its chelated metal ion are situated in a region that does not sterically clash with the receptor surface, thus preserving the high binding affinity of the parent peptide.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a deeper understanding of the conformational flexibility and stability of DOTA-cyclo(RGDfK) in a simulated physiological environment. rsc.org While a static docking pose offers a snapshot of the binding mode, MD simulations reveal the dynamic nature of the ligand-receptor complex and the conformational landscape of the unbound ligand in solution.
These computational analyses have demonstrated that even with the DOTA conjugation, the critical RGD motif can maintain the necessary bent conformation for optimal receptor interaction. acs.org Furthermore, MD simulations can survey the conformational space to ensure that the linker between the peptide and the chelator is of sufficient length and flexibility to allow the RGD sequence to effectively engage with the binding pocket of the integrin receptor. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
While formal QSAR models for DOTA-cyclo(RGDfK) are not extensively published, the principles of QSAR, which relate chemical structure to biological activity in a quantitative manner, are evident in the numerous studies comparing the binding affinities of various RGD-based radiotracers. The key structural modifications investigated include the number of RGD units (multimerization), the type of chelator, and the nature of the linker connecting the components.
A significant finding from SAR studies is the "multivalency effect," where multimeric RGD peptides (dimers, tetramers, etc.) exhibit significantly higher binding avidity to integrins compared to their monomeric counterparts. mdpi.comsnmjournals.orgnih.gov This is attributed to a combination of statistical rebinding, where multiple binding domains increase the probability of interaction, and the potential for simultaneous binding to adjacent receptor sites on the cell surface. thno.orgthno.org
The inhibitory concentration (IC50), which measures the concentration of a ligand required to inhibit 50% of a specific biological response, is a key parameter in these quantitative studies. Lower IC50 values indicate higher binding affinity. The table below presents a compilation of IC50 values for DOTA-cyclo(RGDfK) and related multimeric RGD conjugates, illustrating the quantitative structure-activity relationships.
| Compound | Number of RGD Units | IC50 (nM) for αvβ3 Integrin | Reference |
|---|---|---|---|
| c(RGDfK) | 1 | 49.9 ± 5.5 | thno.org |
| DOTA-P-RGD | 1 | 44.3 ± 3.5 | thno.org |
| DOTA-P-RGD2 | 2 | 5.0 ± 1.0 | thno.org |
| [64Cu]Cu-DOTA-E[c(RGDfK)]2 | 2 | 48.4 ± 2.8 | mdpi.com |
| DOTA-3G-RGD2 | 2 | 1.1 ± 0.1 | researchgate.net |
| DOTA-6G-RGD4 | 4 | 0.4 ± 0.1 | researchgate.net |
| DOTA-2P-RGD4 | 4 | 0.5 ± 0.1 | thno.org |
| [64Cu]Cu-DOTA-E{E[c(RGDfK)]2}2 | 4 | 16.6 ± 1.3 | mdpi.com |
| DOTA-6P-RGD4 | 4 | 0.3 ± 0.1 | thno.org |
| [64Cu]Cu-DOTA-E(E{E[c(RGDyK)]2}2)2 | 8 | 10 | mdpi.com |
These data clearly demonstrate that increasing the number of RGD motifs generally leads to a significant increase in binding affinity (lower IC50 values). The nature of the linker (e.g., P, 3G, 6G, 2P, 6P) also fine-tunes the binding affinity, highlighting the importance of optimizing the spatial presentation of the RGD units for effective receptor engagement. thno.org These quantitative findings are crucial for the rational design of more potent integrin-targeting agents for diagnostic and therapeutic applications.
Advanced Analytical and Characterization Methodologies for Dota Cyclo Rgdfk
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are indispensable for the separation and assessment of the purity of DOTA-cyclo(RGDfK). These techniques are crucial for isolating the desired product from reaction mixtures and for quantifying any impurities or aggregates.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of DOTA-cyclo(RGDfK) and its derivatives. thno.orgnih.gov The development and validation of HPLC methods are critical for ensuring the quality and consistency of the compound.
Method development often involves a reversed-phase approach, typically utilizing a C18 column. thno.orgrsc.org Gradient elution is commonly employed to achieve optimal separation of the target compound from starting materials, byproducts, and degradants. The mobile phase usually consists of an aqueous component, often containing an acid such as trifluoroacetic acid (TFA) or an ammonium (B1175870) acetate (B1210297) buffer, and an organic modifier like acetonitrile (B52724). thno.orgmdpi.com
For instance, one validated method for the radiochemical purity measurement of [⁶⁸Ga]Ga-DOTA-c(RGDfK) used a Kinetex EVO C18 column with a gradient of acetonitrile and 0.1% TFA in water. mdpi.com The flow rate was set at 1.0 mL/min, and the gradient was programmed to increase the acetonitrile concentration over time, allowing for the separation of the radiolabeled peptide from free gallium-68 (B1239309) and other impurities. mdpi.com Purity is typically assessed by integrating the peak area of the desired compound and expressing it as a percentage of the total peak area detected by UV or a radioactivity detector. mdpi.com
Validation of the HPLC method ensures its reliability and includes parameters such as specificity, linearity, accuracy, precision, and robustness, in line with guidelines like those from the International Council for Harmonisation (ICH).
Table 1: Example HPLC Conditions for DOTA-cyclo(RGDfK) Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Kinetex EVO C18 (250 x 4.6 mm) mdpi.com | Zorbax C18 (9.4 x 250 mm) thno.org |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water mdpi.com | 0.1% TFA in water thno.org |
| Mobile Phase B | Acetonitrile mdpi.com | 0.1% TFA in acetonitrile thno.org |
| Gradient | 0-30% B (1.5-18 min), 30-60% B (18-21 min) mdpi.com | 10% B to 20% B (0-5 min), to 40% B (5-20 min) thno.org |
| Flow Rate | 1.0 mL/min mdpi.com | 2.5 mL/min thno.org |
| Detection | Radioactivity detector mdpi.com | UV/vis detector (λ=254 nm) thno.org |
| Retention Time | Not specified | ~12.5 min thno.org |
Size-Exclusion Chromatography for Aggregate Detection
Size-Exclusion Chromatography (SEC) is a valuable technique for detecting the presence of aggregates in DOTA-cyclo(RGDfK) preparations. Aggregation can impact the biological activity and pharmacokinetic properties of the compound. SEC separates molecules based on their hydrodynamic volume, with larger molecules such as aggregates eluting earlier than smaller, monomeric species.
In the context of DOTA-cyclo(RGDfK) conjugated to nanoparticles, SEC is used to evaluate radiochemical purity. For example, when attached to gold nanoparticles, the radiolabeled conjugate can be separated from free radiolabeled peptide and unchelated radionuclide using a PD-10 column with water as the eluent. scielo.org.mxresearchgate.net The radiolabeled nanoparticle conjugate, being the largest species, elutes first. scielo.org.mx Radio-HPLC systems equipped with size-exclusion columns, such as ProteinPak 300SW, can also be employed for this purpose, allowing for the determination of the retention times of the labeled nanoparticles versus the free peptide. scielo.org.mx
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are essential for confirming the identity, structure, and conformation of DOTA-cyclo(RGDfK).
Mass Spectrometry (MS) for Molecular Weight and Sequence Confirmation
Mass spectrometry is a powerful tool for determining the molecular weight of DOTA-cyclo(RGDfK) and confirming its amino acid sequence. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. thno.orgrsc.org
For DOTA-cyclo(RGDfK) and its derivatives, MS analysis provides confirmation of successful synthesis and conjugation. For example, ESI-MS has been used to confirm the molecular weight of various DOTA-RGD conjugates. thno.org In one study, the calculated mass for [C₅₄H₈₈N₁₄O₁₉]⁺ was 1236.6, and the observed m/z in positive mode ESI-MS was 1237.58 for [M+H]⁺, confirming the identity of the DOTA-P-RGD conjugate. thno.org MALDI-Time of Flight (TOF) MS is also frequently used, particularly for larger multimeric RGD dendrimers, providing the average mass of the complex structures. rsc.orgru.nl
Table 2: Mass Spectrometry Data for DOTA-cyclo(RGDfK) Analogs
| Compound | Calculated Mass (M) | Observed m/z | Ionization Method |
|---|---|---|---|
| DOTA-P-RGD | 1236.6 | 1237.58 [M+H]⁺ thno.org | ESI thno.org |
| DOTA-P-RGD₂ | 1950.2 | 1951.5 [M+H]⁺ thno.org | ESI thno.org |
| DOTA-conjugated monovalent cyclo[RGDfK] peptide dendrimer | 819.366 | 820.641 [M+H]⁺ rsc.org | MALDI-TOF rsc.org |
| DOTA-conjugated divalent cyclo[RGDfK] peptide dendrimer | 1918.067 | 1918.431 [M+H]⁺ ru.nl | MALDI-TOF ru.nl |
| DOTA-conjugated tetravalent cyclo[RGDfK] peptide dendrimer | 3611.873 | 3612.646 [M+H]⁺ ru.nl | MALDI-TOF ru.nl |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution. Both one-dimensional (¹H) and two-dimensional (¹³C, COSY, HSQC, HMBC) NMR experiments can be used to confirm the covalent structure of DOTA-cyclo(RGDfK), including the stereochemistry of the amino acids and the linkage of the DOTA chelator to the lysine (B10760008) residue.
For example, ¹H NMR spectra can be recorded in a mixture of H₂O/D₂O to identify the chemical shifts of the protons, which are reported in parts per million (ppm). rsc.org The characterization of an N-ε-azido cyclo(Arg-Gly-Asp-D-Phe-Lys) peptide, a precursor to some RGD conjugates, was performed using ¹H-NMR at 500 MHz and mass spectrometry, confirming its structure before conjugation. ru.nl Similarly, the structure of precursor molecules for dendrimeric RGD peptides has been confirmed using both ¹H and ¹³C NMR. rsc.org
Circular Dichroism for Conformation Analysis
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light and right-handed circularly polarized light. It is particularly useful for studying the secondary structure and conformation of peptides and proteins.
For cyclic peptides like cyclo(RGDfK), CD spectroscopy can provide insights into the conformational constraints imposed by cyclization, which are crucial for receptor binding affinity. While specific CD data for DOTA-cyclo(RGDfK) is not extensively detailed in the provided search results, the technique is mentioned in the context of analyzing related metal-RGD conjugates and dendrimers. acs.orgresearchgate.net For instance, CD spectra of ruthenium-RGD conjugates were collected to characterize the diastereoisomers, and the spectra of dendrimers showed an increased ordered helical structure. acs.orgresearchgate.net This suggests that CD would be a valuable tool to assess the impact of DOTA conjugation and radiometal chelation on the conformation of the cyclo(RGDfK) backbone.
Radiochemical Purity and Stability Assessment
The assessment of radiochemical purity and stability is fundamental to the preclinical evaluation of radiolabeled DOTA-cyclo(RGDfK). These studies confirm that the radioactivity measured is associated with the intact radiotracer and not with free radiometal or radiolabeled degradation products.
Radio-HPLC and Radio-TLC for Radiochemical Purity
Radio-High-Performance Liquid Chromatography (Radio-HPLC) and Radio-Thin-Layer Chromatography (Radio-TLC) are the primary techniques for determining the radiochemical purity of DOTA-cyclo(RGDfK) conjugates.
Radio-HPLC is employed for the separation, identification, and quantification of the radiolabeled compound from potential impurities. Typical methods involve a reverse-phase C18 column with a gradient elution system. For instance, the purification and analysis of various radiolabeled DOTA-cyclo(RGDfK) analogues have been performed using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or water with trifluoroacetic acid) and an organic modifier like acetonitrile. ich.orgaphl.orgnih.gov The radiochemical purity is determined by integrating the peak corresponding to the radiolabeled peptide and expressing it as a percentage of the total radioactivity detected. edraservices.nldemarcheiso17025.com Studies consistently report achieving high radiochemical purity, often exceeding 95% and sometimes reaching over 97% or 98%. ich.orgdemarcheiso17025.comnih.govnih.govscience.govresearchgate.netresearchgate.netmdpi-res.com
Radio-TLC offers a simpler and faster method for routine quality control. aphl.org For ⁶⁸Ga-labeled DOTA-cyclo(RGDfK), instant thin-layer chromatography on silica (B1680970) gel (iTLC-SG) plates developed with 0.1M citric acid can be used to separate the labeled peptide from free ⁶⁸Ga³⁺. aphl.orgacs.org Similarly, for ⁶⁴Cu-labeled conjugates, a mobile phase of methanol (B129727) and 10% ammonium formate (B1220265) buffer can be employed. aphl.orgacs.org The distribution of radioactivity on the TLC plate is measured using a radio-TLC scanner to quantify the radiochemical yield. aphl.orgacs.org Labeling efficiencies determined by radio-TLC are often reported to be higher than 95%. demarcheiso17025.com
Table 1: Exemplary Radio-Chromatographic Conditions for DOTA-cyclo(RGDfK) Analysis
| Technique | Stationary Phase | Mobile Phase / Eluent | Application | Reference |
| Radio-HPLC | Reverse-phase C18 | Acetonitrile/Ammonium Acetate Buffer Gradient | Purity analysis of ¹¹¹In-labeled analogues | nih.gov |
| Radio-HPLC | Alltech Econosil C18 | Acetonitrile/Water with 0.1% TFA | Purification of DOTA-cyclo(RGDfK) | aphl.org |
| Radio-HPLC | ACE 3 C18 | Acetonitrile/Water Gradient | Quality control of ⁶¹Cu-DOTA-peptides | nih.gov |
| Radio-TLC | iTLC-SG | 0.1M Citric Acid | Radiochemical yield of ⁶⁸Ga-DOTA-cyclo(RGDfK) | aphl.orgacs.org |
| Radio-TLC | TLC-SG | Methanol/10% Ammonium Formate Buffer (2:1) | Radiochemical yield of ⁶⁴Cu-DOTA-cyclo(RGDfK) | aphl.orgacs.org |
In Vitro and In Vivo Radiometabolite Analysis in Preclinical Samples
Understanding the metabolic fate of radiolabeled DOTA-cyclo(RGDfK) is critical for interpreting imaging results. Radiometabolite analysis is performed on various biological samples from preclinical models to assess the stability of the tracer in vitro and in vivo.
In Vitro Stability: The stability of radiolabeled DOTA-cyclo(RGDfK) is often first assessed in vitro by incubation in solutions that mimic physiological conditions, such as saline, phosphate-buffered saline (PBS), or serum from preclinical species (e.g., mouse or rat serum). nih.govresearchgate.netmdpi-res.commdpi.comnih.govthno.orgsnmjournals.org For example, some DOTA-cyclo(RGDfK) conjugates have been shown to be stable for extended periods, with some remaining stable for more than 72 hours. nih.gov Analysis by radio-HPLC is used to monitor for the emergence of any radioactive metabolites over time. nih.govmdpi-res.com
In Vivo Metabolism: To investigate in vivo stability, biological samples such as blood, urine, and feces are collected at various time points after administration of the radiotracer to preclinical models. nih.govaustinpublishinggroup.com The radioactivity is extracted from these matrices and analyzed by radio-HPLC to identify and quantify the percentage of intact tracer versus radiometabolites. nih.gov Studies have shown that radiolabeled DOTA-cyclo(RGDfK) analogues can exhibit high stability in vivo. For instance, analysis of urine and feces samples from mice injected with ¹¹¹In-labeled DOTA-RGD analogues showed that the majority of the radioactivity was recovered as the intact tracer. ich.orgnih.gov Similarly, analysis of blood samples from patients injected with ¹⁸F-Galacto-RGD revealed over 95% intact tracer 120 minutes after injection. cap.org This high metabolic stability is a desirable characteristic for an imaging agent, as it ensures that the detected signal originates from the targeted tracer. thno.orgsnmjournals.org
Bioanalytical Methodologies for Quantification in Biological Matrices (non-human)
Accurate quantification of DOTA-cyclo(RGDfK) and its radiolabeled counterparts in various biological matrices is essential for pharmacokinetic studies and for correlating tissue uptake with receptor expression levels.
Development of Robust Extraction and Detection Protocols
The development of robust extraction protocols is a critical first step to isolate the analyte from complex biological matrices like plasma, urine, or tissue homogenates, while minimizing interference and maximizing recovery.
Extraction Protocols: For peptide-based compounds like DOTA-cyclo(RGDfK), protein precipitation is a common initial step for plasma samples. This can be achieved using agents like sulfosalicylic acid or organic solvents such as acetonitrile. This is often followed by a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further cleanup and concentration of the analyte. For example, a method for a fibroblast growth factor peptide involved protein precipitation followed by LLE with dichloromethane. For radiolabeled peptides, the radioactivity recovery from the extraction process is an important parameter to monitor, with recoveries often exceeding 95% from samples like urine and feces. ich.orgnih.gov
Detection Protocols: Following extraction, Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is a powerful technique for the quantification of the non-radiolabeled peptide, offering high sensitivity and selectivity. For radiolabeled versions, radio-HPLC with a radiometric detector remains the gold standard for quantification in biodistribution studies, where the amount of radioactivity in a given tissue is measured using a gamma counter and expressed as a percentage of the injected dose per gram of tissue (%ID/g). mdpi.com
Validation of Quantitative Assays (e.g., LOQ, LOD, Linearity, Accuracy, Precision, Selectivity, Robustness)
While the reviewed scientific literature extensively reports on radiochemical purity and in vitro/in vivo stability, detailed validation data for quantitative bioanalytical assays for DOTA-cyclo(RGDfK) according to regulatory guidelines (e.g., ICH M10) are not consistently published in standard research articles. ich.org However, the principles of such validations are well-established and are a prerequisite for reliable preclinical data. aphl.orgdemarcheiso17025.comnih.gov
The performance of developed assays is often described in terms of achieving high radiochemical purity (>95-98%) and specific activity. researchgate.netresearchgate.net For quantitative methods, key validation parameters would include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the biological matrix. nih.gov This is often demonstrated by the absence of interfering peaks in blank matrix samples. nih.gov Blocking studies, where a large excess of unlabeled peptide is co-injected, are used to demonstrate the specificity of receptor-mediated uptake in vivo. mdpi.com
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically established by analyzing a series of calibration standards.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov For bioanalytical methods, accuracy is often expected to be within ±15-20% (and ±20-25% at the LLOQ), and precision (expressed as the coefficient of variation, CV) should not exceed 15-20%. nih.gov
Limit of Quantification (LOQ) and Limit of Detection (LOD): The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. The LOD is the lowest concentration that can be reliably detected. These parameters are crucial for studies involving low concentrations of the analyte.
Recovery: The extraction efficiency of the analytical method. Consistent recovery across the concentration range is important for the accuracy of the assay.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. nih.gov
Table 2: General Bioanalytical Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Common Acceptance Criteria | Reference |
| Linearity | Proportionality of signal to concentration | Coefficient of determination (r²) > 0.99 | |
| Accuracy | Closeness to the true value | ±15% of nominal value (±20% at LLOQ) | nih.gov |
| Precision | Reproducibility of measurements (CV%) | ≤15% (≤20% at LLOQ) | nih.gov |
| Selectivity | No significant interference at the analyte retention time | Interference ≤20% of LLOQ response | |
| Recovery | Efficiency of analyte extraction | Consistent across the concentration range |
Future Research Directions and Translational Perspectives for Dota Cyclo Rgdfk
Exploration of Undiscovered Mechanistic Pathways
While the primary mechanism of DOTA-cyclo(RGDfK) is its binding to integrin receptors, further research aims to uncover more intricate details of its biological interactions. targetmol.comnih.gov
Investigation of Novel Intracellular Targets Beyond Integrin Binding
Current research primarily focuses on the interaction of DOTA-cyclo(RGDfK) with integrins on the cell surface. targetmol.comtargetmol.com However, the journey of the compound and its payload does not necessarily end at the cell membrane. Future investigations will likely delve into the intracellular fate of DOTA-cyclo(RGDfK) following internalization. Understanding whether the compound or its metabolites interact with other cellular components beyond integrins could reveal new therapeutic opportunities or explain off-target effects. For instance, exploring potential interactions with cytoplasmic proteins or organelles could provide a more comprehensive picture of its mechanism of action.
Unraveling Complex Interactions within the Cellular Microenvironment
The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, blood vessels, and the extracellular matrix. researchgate.net Integrins play a crucial role in mediating the interactions between cells and their surrounding matrix. acs.org Future studies will likely focus on how DOTA-cyclo(RGDfK) influences the intricate signaling pathways within this microenvironment. nih.govresearchgate.net Research could explore how the binding of DOTA-cyclo(RGDfK) to integrins on tumor cells affects their communication with surrounding stromal cells or endothelial cells, potentially impacting processes like angiogenesis and metastasis. nih.gov
Integration into Advanced Preclinical Research Platforms
To better predict the clinical performance of DOTA-cyclo(RGDfK)-based radiopharmaceuticals, researchers are moving towards more sophisticated preclinical models that more accurately mimic human physiology and disease.
Application in Organoid and 3D Cell Culture Models
Traditional two-dimensional (2D) cell cultures fail to replicate the complex three-dimensional (3D) architecture and cell-cell interactions of in vivo tumors. researchgate.net Organoid and 3D cell culture models offer a more physiologically relevant environment to study the penetration, efficacy, and potential resistance mechanisms of DOTA-cyclo(RGDfK)-based therapies. researchgate.netresearchgate.net These models can provide valuable insights into how the compound distributes within a tumor mass and interacts with different cell populations. researchgate.net For example, cyclo(-RGDfK) has been shown to effectively target tumor microvasculature and cancer cells in 3D models. medchemexpress.com
Utilization in Genetically Engineered Animal Models for Disease Research
Genetically engineered animal models that spontaneously develop tumors closely resembling human cancers provide a powerful tool for evaluating targeted therapies. researchgate.net Utilizing these models will allow for the assessment of DOTA-cyclo(RGDfK) in a more realistic setting, complete with an intact immune system and natural tumor progression. Studies in such models can provide crucial information on the compound's long-term efficacy, potential for off-target toxicity, and its interaction with the host's immune response. For instance, DOTA-cyclo(RGDfK) has been used in animal models to detect early-stage pancreatic cancer. abx.de
Development of Next-Generation DOTA-cyclo(RGDfK) Derivatives
Building upon the foundation of DOTA-cyclo(RGDfK), researchers are actively developing new derivatives to improve its properties for clinical applications. acs.org
Design of Theranostic Agents Combining Diagnostic and Therapeutic Capabilities
The concept of "theranostics," which combines diagnostic imaging and targeted therapy within a single agent, represents a paramount future direction for DOTA-cyclo(RGDfK). The design of such agents involves chelating DOTA-cyclo(RGDfK) with different radionuclides—a positron emitter for diagnostic PET imaging or an alpha or beta emitter for therapeutic purposes.
A key area of investigation is the use of gallium-66 (B1239438) (⁶⁶Ga) with DOTA-E-[c(RGDfK)]₂, a dimeric form of the peptide. ⁶⁶Ga is not only a positron emitter suitable for PET imaging but also possesses high-energy positrons that could offer a therapeutic effect. researchgate.netnih.gov Preclinical studies with [⁶⁶Ga]DOTA-E-[c(RGDfK)]₂ have demonstrated its potential as a theranostic agent, showing stable tumor uptake and rapid blood clearance in mice bearing C6 xenografts. researchgate.netnih.gov These studies have successfully shown that the agent can be prepared with high radiochemical purity (>97%) and specific activity. researchgate.netnih.gov
Another promising approach involves the development of DOTA-cyclo(RGDfK) conjugates for Boron Neutron Capture Therapy (BNCT). Researchers have synthesized a probe, closo-dodecaborate-(Ga-DOTA)-c(RGDfK), which combines a boron cluster for therapy, a Ga-DOTA complex for imaging, and the RGD peptide for tumor targeting. acs.org This innovative design allows for the visualization of boron distribution, a critical factor for effective BNCT.
Future designs will likely focus on optimizing the radionuclide-peptide combination to maximize the therapeutic window, ensuring potent anti-tumor effects while minimizing damage to healthy tissues.
Engineering for Enhanced Pharmacokinetic Profiles in Preclinical Studies
One major strategy is the creation of multimeric RGD peptides. Dimeric and tetrameric versions of c(RGDfK) conjugated to DOTA have been shown to exhibit higher binding affinity and improved tumor uptake compared to their monomeric counterparts. acs.orgmdpi.com For instance, the dimeric peptide E[c(RGDfK)]₂ has demonstrated superior tumor targeting over the monomer. snmjournals.org Further modifications, such as the introduction of linkers like polyethylene (B3416737) glycol (PEG) or glycine (B1666218) chains (Gly₃), can increase the distance between the RGD motifs, facilitating bivalent binding to integrin receptors and improving excretion kinetics. nih.govnih.gov
Another innovative approach to modulate pharmacokinetics involves the use of albumin-binding moieties (ABMs). By attaching an ABM to the RGD peptide, the circulation half-life can be prolonged, potentially leading to higher tumor accumulation. nih.gov Researchers are also exploring the co-administration of albumin-binding inhibitors to control the clearance rate of these modified peptides, offering a sophisticated method to fine-tune their in vivo behavior. nih.gov
The table below summarizes preclinical findings for various engineered RGD peptides, highlighting the impact of different modifications on their properties.
| Compound/Modification | Key Finding | Reference |
| [⁶⁶Ga]DOTA-E-[c(RGDfK)]₂ | Showed stable tumor uptake and rapid blood clearance, suggesting theranostic potential. | researchgate.netnih.gov |
| closo-dodecaborate-(Ga-DOTA)-c(RGDfK) | Designed for Boron Neutron Capture Therapy, enabling imaging of the therapeutic agent. | acs.org |
| Multimeric c(RGDfK) (dimers, tetramers) | Exhibited higher binding affinity and tumor uptake compared to monomers. | acs.orgmdpi.com |
| PEG and Gly₃ Linkers | Improved bivalent binding and excretion kinetics of dimeric RGD peptides. | nih.govnih.gov |
| Albumin-Binding Moieties | Prolonged circulation half-life to potentially increase tumor accumulation. | nih.gov |
Contribution to the Broader Field of Peptide-Based Radiopharmaceuticals
The extensive research on DOTA-cyclo(RGDfK) has not only advanced our understanding of integrin-targeted agents but has also contributed significantly to the broader field of peptide-based radiopharmaceutical development.
Benchmarking Against Other Integrin-Targeting Agents
DOTA-cyclo(RGDfK) and its derivatives have served as a critical benchmark for evaluating new integrin-targeting agents. Comparative studies have been instrumental in understanding the influence of different components of a radiopharmaceutical on its performance.
A systematic evaluation of ⁶⁸Ga-labeled RGD peptides conjugated with different chelators—NOTA, DOTA, and DTPA—revealed important differences. nih.gov While the tumor uptake of the three conjugates was comparable, the ⁶⁸Ga-NOTA-RGD derivative showed the best in vivo stability and tumor-to-background ratio. researchgate.netnih.gov This is attributed to the better-suited cavity of the NOTA chelator for the gallium-68 (B1239309) ion, allowing for more stable complexation at room temperature. researchgate.netnih.gov
The table below presents a comparison of different ⁶⁸Ga-labeled RGD peptides from a preclinical study.
| Radiotracer | Radiolabeling Temperature | Tumor Uptake (%ID/g at 1h) | Key Stability Finding | Reference |
| ⁶⁸Ga-NOTA-Bn-E-[c(RGDfk)]₂ | Room Temperature | 2.78 ± 0.38 | Most kinetically rigid | nih.gov |
| ⁶⁸Ga-DOTA-Bn-E-[c(RGDfk)]₂ | High Temperature | 3.08 ± 1.1 | Excellent in vivo stability | nih.gov |
| ⁶⁸Ga-DTPA-Bn-E-[c(RGDfk)]₂ | High Temperature | 3.36 ± 0.49 | Significant metabolic degradation | nih.gov |
Furthermore, comparisons between monomeric and multimeric RGD peptides have consistently shown the advantages of multimerization in terms of binding affinity and tumor retention. acs.orgmdpi.com These benchmarking studies provide a valuable framework for the rational design of future radiopharmaceuticals.
Methodological Advancements in Radiopharmaceutical Development
The development and optimization of DOTA-cyclo(RGDfK)-based radiotracers have spurred methodological advancements that benefit the entire field of radiopharmaceutical science. One such advancement is the use of microfluidic technology for radiolabeling. acs.orgacs.org Microfluidic methods have been shown to achieve higher specific activity and labeling yields for ⁶⁴Cu-labeled DOTA-RGD conjugates compared to conventional methods. acs.org
The challenges associated with chelating certain radiometals, like the suboptimal fit of gallium-68 in the DOTA cage, have driven the development and adoption of alternative chelators such as NOTA and its derivatives. researchgate.netnih.gov These newer chelators offer improved stability and allow for milder labeling conditions, which is particularly important for sensitive biomolecules.
The strategies employed to enhance the pharmacokinetic properties of DOTA-cyclo(RGDfK), including the use of various linkers and multimerization, have become standard approaches in the design of other peptide-based radiopharmaceuticals. nih.govtandfonline.com These methodological improvements, born out of the rigorous investigation of compounds like DOTA-cyclo(RGDfK), continue to push the boundaries of what is possible in molecular imaging and targeted radionuclide therapy.
Compound Names
| Abbreviation/Code | Full Chemical Name |
| 909024-55-1 | DOTA-cyclo(RGDfK) |
| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |
| RGD | Arginine-Glycine-Aspartic acid |
| c(RGDfK) | cyclo(Arg-Gly-Asp-D-Phe-Lys) |
| PEG | Polyethylene glycol |
| NOTA | 1,4,7-triazacyclononane-1,4,7-triacetic acid |
| DTPA | Diethylenetriaminepentaacetic acid |
| BNCT | Boron Neutron Capture Therapy |
| ABM | Albumin-binding moiety |
| ⁶⁶Ga | Gallium-66 |
| ⁶⁸Ga | Gallium-68 |
| ⁶⁴Cu | Copper-64 |
Q & A
Q. What established protocols are recommended for synthesizing 909024-55-1, and how can reproducibility be ensured?
Answer:
- Step 1: Review primary literature for synthesis routes, prioritizing peer-reviewed journals and avoiding non-academic sources. Cross-reference experimental sections for reagent ratios, catalysts, and reaction conditions (e.g., temperature, solvent systems) .
- Step 2: Validate reproducibility by replicating procedures in controlled environments. Document deviations (e.g., impurities in starting materials) and adjust purification methods (e.g., column chromatography, recrystallization) .
- Step 3: Use analytical techniques (e.g., HPLC, NMR) to confirm compound identity and purity (>95% by HPLC). Include spectral data in supplementary materials for peer review .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
Answer:
- Methodological Framework:
- NMR: Assign peaks using 2D techniques (e.g., COSY, HSQC) to resolve structural ambiguities. Compare with literature data, noting solvent and instrument variations .
- Mass Spectrometry: Use high-resolution MS (HRMS) to confirm molecular formula. Cross-validate with isotopic patterns .
- Chromatography: Optimize HPLC conditions (e.g., C18 column, gradient elution) to assess purity. Include retention times and mobile-phase details in reports .
Q. What are the standard techniques for assessing the purity and stability of this compound under varying storage conditions?
Answer:
- Stability Testing:
- Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and monitor via HPLC. Track degradation products using LC-MS .
- Use differential scanning calorimetry (DSC) to identify polymorphic transitions affecting stability .
- Purity Metrics: Report limits of detection (LOD) and quantification (LOQ) for impurities. Use validated calibration curves for quantitation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?
Answer:
- Step 1: Perform systematic literature review to identify variables (e.g., crystallinity, hygroscopicity) causing discrepancies. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
- Step 2: Replicate conflicting studies under standardized conditions. Use controlled crystallization methods (e.g., slow evaporation vs. crash cooling) to isolate polymorphs .
- Step 3: Validate findings via collaborative inter-laboratory studies. Publish raw data (e.g., DSC thermograms, XRPD patterns) in open-access repositories .
Q. What methodologies are effective for optimizing the synthesis of this compound under non-traditional conditions (e.g., green chemistry, microwave-assisted reactions)?
Answer:
- Design of Experiments (DoE): Use response surface methodology (RSM) to optimize parameters (e.g., solvent volume, microwave power). Analyze interactions via ANOVA .
- Green Metrics: Calculate E-factors and atom economy to compare eco-efficiency. Replace hazardous solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Kinetic Studies: Monitor reaction progress in real-time using in-situ FTIR or Raman spectroscopy. Compare activation energies across methods .
Q. How can computational models (e.g., DFT, molecular docking) be integrated with experimental data to predict the biological activity of this compound?
Answer:
- Step 1: Perform docking studies using crystal structures of target proteins (e.g., from PDB). Validate force fields and scoring functions against known inhibitors .
- Step 2: Cross-reference computational predictions with in vitro assays (e.g., IC50 values). Use regression analysis to correlate binding affinity with activity .
- Step 3: Apply machine learning (e.g., QSAR models) to extrapolate structure-activity relationships. Publish code and datasets for transparency .
Data Management & Reporting
Q. What strategies should be employed to manage large datasets (e.g., spectral libraries, kinetic data) for this compound?
Answer:
- Data Curation: Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw spectra in standardized formats (e.g., JCAMP-DX) .
- Visualization: Employ tools like Mnova for NMR analysis or OriginLab for kinetic plots. Include error bars and confidence intervals in graphs .
- Supplemental Materials: Archive non-critical data (e.g., repeated HPLC runs) in supplementary files with descriptive metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
